Fosfomycin sodium

Catalog No.
S599877
CAS No.
26016-99-9
M.F
C3H5Na2O4P
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosfomycin sodium

CAS Number

26016-99-9

Product Name

Fosfomycin sodium

IUPAC Name

disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane

Molecular Formula

C3H5Na2O4P

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2

InChI Key

QZIQJIKUVJMTDG-UHFFFAOYSA-L

SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]

Synonyms

Fosfomycin sodium; Phosphomycin disodium salt; (-)-(1R,2S)-(1,2-Epoxypropyl)phosphonic acid disodium salt; (1,2-Epoxypropyl)-,disodiumsalt(1r,2s)(-)-phosphonicaci; (2r-cis)-(3-Methyloxiranyl)phosphonicaciddisodiumsalt; (3-Methyloxiranyl)-,disodiumsalt,(2r-cis)

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)([O-])[O-].[Na+].[Na+]

Fosfomycin sodium is a broad-spectrum bactericidal antibiotic that is primarily used to treat uncomplicated urinary tract infections. It was first discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. The compound is available in various formulations, including disodium for intravenous administration and calcium or trometamol salts for oral use. Its chemical structure features a phosphonic group and an epoxide ring, making it an analog of phosphoenolpyruvate. This unique structure allows fosfomycin to interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in this process, specifically UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) .

Fosfomycin disrupts bacterial cell wall synthesis by inhibiting the enzyme MurA. This enzyme is responsible for catalyzing the conversion of N-acetylglucosamine-phosphate (NAG-P) to N-acetylmuramic acid (NAM), a building block of the bacterial peptidoglycan layer []. By inhibiting MurA, fosfomycin prevents the formation of a crucial cell wall component, leading to bacterial cell death.

Physical and Chemical Properties

  • Molecular Formula: C3H5Na2O4P []
  • Molecular Weight: 182.02 g/mol []
  • Appearance: White to off-white crystalline powder []
  • Melting Point: 150-153 °C (decomposition) []
  • Solubility: Freely soluble in water (300 g/L at 25 °C) []
  • Stability: Stable in acidic and neutral environments, hydrolyzes in alkaline conditions []
  • Gastrointestinal upset (diarrhea, nausea) []
  • Headache, dizziness []
  • Vulvovaginal candidiasis (yeast infection) []
  • Fosfomycin can rarely cause allergic reactions [].

Antibacterial Activity and Mechanism of Action

Fosfomycin sodium is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant (MDR) strains. Its unique mechanism of action involves irreversibly inhibiting the early stage of bacterial cell wall synthesis by interfering with the enzyme MurA, which is crucial for the formation of the peptidoglycan layer []. This distinct mechanism makes fosfomycin sodium valuable in treating infections caused by bacteria resistant to other commonly used antibiotics [].

Potential Applications in Treating MDR Infections

The emergence of MDR bacteria poses a significant challenge in healthcare. Fosfomycin sodium shows promise as a potential treatment for infections caused by MDR bacteria, including extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae and carbapenem-resistant Enterobacteriaceae (CRE) [, ]. Research suggests that fosfomycin sodium may be effective as monotherapy or in combination with other antibiotics for treating these challenging infections [].

Pharmacokinetic and Safety Profile

Fosfomycin sodium exhibits favorable pharmacokinetic properties. It has minimal protein binding, good tissue penetration, and primarily renal excretion []. This distribution profile makes it potentially suitable for treating infections in various organs, including the central nervous system, bones, and lungs. Additionally, studies suggest that fosfomycin sodium has a good safety profile with a low risk of adverse effects [].

That contribute to its biological activity. The primary reaction involves the covalent binding of fosfomycin to a cysteine residue in the active site of MurA, effectively rendering the enzyme inactive. This inhibition prevents the condensation of phosphoenolpyruvate and UDP-N-acetylglucosamine, disrupting the synthesis of peptidoglycan precursors necessary for bacterial cell wall formation . The compound's epoxide ring also plays a crucial role in its reactivity, facilitating interactions with biological macromolecules.

Fosfomycin exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival. Notably, fosfomycin has been shown to penetrate biofilms effectively, reducing or eliminating microorganisms within these protective structures . Additionally, studies indicate that fosfomycin can reduce bacterial adhesion to epithelial cells, which is particularly relevant in urinary tract infections .

Fosfomycin can be synthesized through various methods, including both natural extraction from Streptomyces fradiae and synthetic approaches. One notable synthetic route involves the Sharpless asymmetric dihydroxylation of specific phosphonate precursors, yielding fosfomycin with high enantiomeric purity. Another method includes stereoselective addition reactions followed by hydrolysis and ring closure steps to produce the final compound . These synthetic strategies are essential for producing fosfomycin at scale for clinical use.

Fosfomycin sodium is primarily used as a first-line treatment for uncomplicated urinary tract infections, particularly those caused by Escherichia coli and Enterococcus faecalis. Its ease of administration as a single oral dose (typically 3 grams) makes it a convenient option for patients. Beyond urinary tract infections, there is ongoing research exploring its potential applications in treating other infections due to its broad-spectrum activity .

Fosfomycin has been studied for its interactions with various drugs and biological systems. It does not significantly bind to plasma proteins, allowing for high free drug concentrations in circulation. The pharmacokinetics of fosfomycin can be affected by factors such as food intake, which may decrease its gastrointestinal absorption . Additionally, studies have indicated that co-administration with other antibiotics may enhance its efficacy against resistant bacterial strains .

Fosfomycin sodium shares similarities with several other antibiotics that target bacterial cell wall synthesis or have related mechanisms of action. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CeftazidimeInhibits cell wall synthesis by binding to penicillin-binding proteinsBroad-spectrum activity against gram-negative bacteria
MeropenemInhibits cell wall synthesis; beta-lactam antibioticResistant to many beta-lactamases
VancomycinInhibits peptidoglycan synthesis in gram-positive bacteriaEffective against multi-drug resistant strains
BacitracinInterferes with peptidoglycan precursor transportPrimarily used topically due to nephrotoxicity

Fosfomycin's uniqueness lies in its distinct mechanism of action as an epoxide-containing phosphonic acid that inhibits MurA, which is not targeted by many other antibiotics. This specificity allows it to maintain efficacy against certain resistant bacterial strains where traditional antibiotics may fail .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

4

Exact Mass

181.97208420 g/mol

Monoisotopic Mass

181.97208420 g/mol

Heavy Atom Count

10

Appearance

White to Off-White Solid

Melting Point

>270°C

UNII

97MMO19FNO

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26016-99-9

Wikipedia

Fosfomycin sodium

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15

Explore Compound Types